Xylitol-13C5,d7
Description
Significance of Stable Isotope Tracers in Contemporary Biology
Stable isotope tracers are indispensable tools in modern biochemical and metabolic research. ckisotopes.commaastrichtuniversity.nl They allow scientists to quantify the intricate and dynamic processes of metabolism in vivo. ckisotopes.comisotope.com Unlike their radioactive counterparts, stable isotopes are non-radioactive and naturally occurring, making them safe for use in a wide range of studies, including those involving human subjects. ckisotopes.commaastrichtuniversity.nl This safety profile, coupled with advancements in analytical techniques, has broadened the scope of metabolic investigations significantly. ckisotopes.com
The use of stable isotopes enables researchers to:
Trace the path of a metabolic substrate through complex biochemical reactions. springernature.comnih.gov
Quantify the rates of metabolic pathways, providing insights into cellular dynamics. numberanalytics.com
Determine the origin and relative production rates of downstream metabolites. springernature.comnih.gov
Understand the impact of genetic modifications and external factors on metabolism. springernature.comnih.gov
Develop metabolic profiles of biological systems in various states, such as health and disease. isotope.com
These capabilities are crucial for advancing our knowledge in fields like cancer research, diabetes, obesity, and neurodegenerative diseases like Alzheimer's and Parkinson's. isotope.com
Evolution of Isotopic Labeling Techniques for Metabolic Investigations
The application of stable isotopes in biological research dates back to the 1930s, with early studies focusing on nitrogen metabolism. numberanalytics.com The evolution of this technique has been closely intertwined with the development of sophisticated analytical instrumentation, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov These technologies allow for the precise detection and quantification of isotopically labeled molecules within complex biological samples. numberanalytics.com
Early tracer studies laid the groundwork for understanding fundamental concepts like protein turnover. ckisotopes.com Over time, the availability of a wider variety of isotopically labeled compounds and the increased sophistication of mass spectrometry have led to the emergence of metabolomics. ckisotopes.com This field involves the comprehensive study of all metabolites in a biological system, with stable isotope tracers playing a critical role as internal standards for accurate quantification. ckisotopes.comnih.gov The integration of stable isotope labeling with metabolomics has moved the field from observational studies to more detailed mechanistic investigations of cellular metabolism. nih.gov
Unique Attributes of Xylitol-13C5,d7 within the Polyol Isotopic Landscape
Xylitol-13C5,d7 is a specifically designed isotopic tracer of xylitol (B92547), a five-carbon sugar alcohol. nih.gov In this compound, all five carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and seven of the hydrogen atoms are replaced with deuterium (B1214612) (²H or d), a heavy isotope of hydrogen. This dual labeling provides a distinct mass shift that makes it easily distinguishable from its naturally occurring, unlabeled counterpart in mass spectrometry analysis.
The unique attributes of Xylitol-13C5,d7 make it a valuable tool for several reasons:
High Specificity: The extensive labeling ensures that the tracer's signal is clearly separated from the natural isotopic background, leading to highly accurate and sensitive detection.
Metabolic Tracer: As a labeled analog of xylitol, it can be used to trace the metabolic pathways of this polyol. cymitquimica.com In humans, xylitol is primarily metabolized in the liver, where it is converted to D-xylulose and then enters the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orginchem.org
Internal Standard: Due to its chemical similarity to unlabeled xylitol, Xylitol-13C5,d7 is an ideal internal standard for quantitative analysis in mass spectrometry. nih.gov By adding a known amount of the labeled compound to a sample, researchers can accurately determine the concentration of unlabeled xylitol.
The combination of carbon-13 and deuterium labeling in a single molecule offers enhanced capabilities for certain types of metabolic flux analysis, allowing for a more detailed interrogation of specific biochemical reactions.
Structure
3D Structure
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(2R,4S)-1,1,2,3,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1+1D2,2+1D2,3+1D,4+1D,5+1D |
InChI Key |
HEBKCHPVOIAQTA-ULXGNIFPSA-N |
Isomeric SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([13C@]([2H])([13C]([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Xylitol 13c5,d7
Strategies for Carbon-13 and Deuterium (B1214612) Incorporation
The synthesis of Xylitol-13C5,d7 involves a multi-step process that begins with the selection of appropriately labeled precursors and employs stereospecific reactions to introduce both carbon-13 and deuterium isotopes into the xylitol (B92547) backbone.
Precursor Selection and Isotopic Enrichment Pathways
The foundational step in the synthesis of Xylitol-13C5,d7 is the acquisition of a precursor molecule that is uniformly enriched with carbon-13. A common and efficient strategy is to start with a commercially available, fully 13C-labeled monosaccharide, such as D-glucose-U-13C6. This ensures that all carbon atoms in the subsequent intermediate, D-xylose-13C5, will be the desired 13C isotope.
The conversion of D-glucose-U-13C6 to D-xylose-U-13C5 can be achieved through a series of well-established chemical transformations. This process typically involves oxidative decarboxylation of the C6-labeled glucose derivative, effectively shortening the carbon chain to produce the C5-labeled xylose precursor. The isotopic abundance of the resulting D-xylose-U-13C5 is critical and is expected to be high, often exceeding 99%, which is essential for its use in sensitive analytical applications.
The incorporation of deuterium is subsequently achieved through catalytic deuteration. This can be performed on the D-xylose-U-13C5 intermediate before reduction, or on the Xylitol-13C5 molecule itself. The choice of deuteration strategy depends on the desired labeling pattern and the stereochemical control required.
Stereospecific Labeling Approaches
Maintaining the correct stereochemistry of xylitol is paramount. The reduction of the aldehyde group in D-xylose-U-13C5 to a primary alcohol to form xylitol must be conducted in a stereospecific manner. This is typically achieved through catalytic hydrogenation or deuteration.
For the synthesis of Xylitol-13C5,d7, catalytic deuteration using deuterium gas (D2) in the presence of a suitable catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C), is a common method. researchgate.netnih.gov This reaction not only reduces the xylose to xylitol but can also be controlled to introduce deuterium atoms at specific positions. The stereoselectivity of this reduction is crucial to obtain the correct meso-xylitol structure.
Furthermore, stereoselective synthesis of chirally deuterated sugars has been demonstrated using reagents like (R)-(+)-Alpine-Borane for the reduction of a deuterated aldehyde, ensuring the introduction of deuterium in a specific stereochemical orientation. nih.gov Such methods can be adapted to control the stereochemistry of the deuterium atoms in Xylitol-13C5,d7. The reaction conditions, including solvent, temperature, and pressure, are carefully optimized to ensure high stereoselectivity and prevent epimerization or other side reactions. uzh.ch
Chemical Reaction Mechanisms for Isotopic Fidelity Preservation
The chemical reactions employed in the synthesis of Xylitol-13C5,d7 are chosen to ensure the preservation of the isotopic labels at their designated positions. The carbon-carbon bonds of the 13C-labeled backbone are stable under the reaction conditions used for deuteration and subsequent purification steps.
The mechanism of catalytic deuteration involves the dissociative adsorption of deuterium gas onto the catalyst surface, followed by the transfer of deuterium atoms to the substrate. In the case of reducing D-xylose-U-13C5, the deuterium atoms are added across the carbonyl double bond. To introduce additional deuterium atoms via H-D exchange, the reaction can be performed in a deuterium oxide (D2O) solvent with a suitable catalyst. researchgate.net The mechanism for this exchange typically involves the reversible formation of intermediates on the catalyst surface, allowing for the substitution of hydrogen atoms with deuterium atoms on carbons adjacent to hydroxyl groups. researchgate.net The choice of catalyst and reaction conditions can influence the extent and regioselectivity of this exchange.
It is critical to select reaction conditions that minimize isomerization or degradation of the sugar molecule, which could lead to a loss of stereochemical integrity and isotopic scrambling. researchgate.net
Purification and Isotopic Purity Assessment
Following the synthesis, a rigorous purification process is necessary to isolate Xylitol-13C5,d7 from reaction byproducts, unlabeled or partially labeled species, and any remaining reagents. The final step is a thorough assessment of both chemical and isotopic purity.
Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) is a primary technique for the purification of polyols like xylitol. nih.govlcms.cz Various stationary phases can be employed for the separation of sugars and sugar alcohols, including amino-propyl bonded silica (B1680970) columns in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode. lcms.cz Size-exclusion chromatography can also be used to separate molecules based on their size. shimadzu.at
For the separation of isotopologues, specialized chromatographic methods may be required. While challenging, differences in the physical properties of isotopically labeled molecules can sometimes be exploited for separation. Gas chromatography (GC) of derivatized xylitol is another powerful separation technique. nih.gov
The following table summarizes common chromatographic techniques used for xylitol purification:
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |
| High-Performance Liquid Chromatography (HPLC) | Amino-propyl bonded silica | Acetonitrile/Water | Refractive Index (RI), Evaporative Light Scattering (ELSD) |
| Gas Chromatography (GC) | Polysiloxane-based capillary column | Helium | Flame Ionization (FID), Mass Spectrometry (MS) |
| Ion-Exchange Chromatography | Anion exchange resin in borate (B1201080) form | Borate buffer | Pulsed Amperometric Detection (PAD) |
Quantitative Isotopic Enrichment Verification
The final and most critical step is the verification of the isotopic enrichment of Xylitol-13C5,d7. This is accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for determining the molecular weight and isotopic distribution of the final product. researchgate.netsemanticscholar.orgresearchgate.net By analyzing the mass spectrum, the number of incorporated 13C and deuterium atoms can be precisely determined, confirming the successful synthesis of the desired isotopologue. High-resolution mass spectrometry can provide even greater accuracy in determining the isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C NMR and 2H (deuterium) NMR spectroscopy are powerful tools for confirming the positions of the isotopic labels within the molecule.
13C NMR: The 13C NMR spectrum will show signals only for the carbon atoms in the molecule, and their chemical shifts and coupling patterns can confirm the 13C enrichment at all five carbon positions. frontiersin.orgnih.gov
2H NMR: The 2H NMR spectrum provides direct evidence of the location and number of deuterium atoms incorporated into the xylitol structure.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized Xylitol-13C5,d7, ensuring its suitability for its intended applications.
Advanced Analytical Spectroscopies for Xylitol 13c5,d7 Quantification and Structural Elucidation
Mass Spectrometry (MS) Applications in Stable Isotope Analysis
Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of compounds by measuring their mass-to-charge ratio (m/z). In stable isotope analysis, MS is used to differentiate between a naturally occurring analyte and its isotopically labeled counterpart, which has a greater mass. This mass difference allows the labeled compound, such as Xylitol-13C5,d7, to be used as an internal standard to correct for variations that can occur during sample preparation and analysis.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving accurate and metrologically traceable quantification of an analyte in a sample. The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., Xylitol-13C5,d7) to the sample. This labeled compound acts as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it behaves identically during extraction, derivatization, and ionization, but is distinguishable by its mass in the mass spectrometer. By measuring the ratio of the signal from the natural analyte to that of the labeled internal standard, a highly accurate concentration can be determined. chromatographyonline.com
The development of an IDMS method using Xylitol-13C5,d7 as an internal standard involves several key steps to ensure accuracy and reliability. Xylitol-13C5,d7 is an ideal internal standard because it co-elutes with the unlabeled xylitol (B92547) analyte in chromatographic systems but is easily distinguished due to its significant mass shift. The labeling with five ¹³C atoms and seven deuterium (B1214612) (²H) atoms results in a mass increase of 12 atomic mass units (amu) compared to the most abundant isotopologue of natural xylitol.
Key aspects of method development include:
Selection of an appropriate mass spectrometric platform: This could be Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), depending on the sample matrix and required sensitivity.
Optimization of ionization source parameters: Conditions for sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are optimized to achieve stable and efficient ionization for both the analyte and the internal standard.
Determination of specific mass transitions: For tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are identified for both xylitol and Xylitol-13C5,d7 to ensure specificity and reduce background noise.
Calibration: A calibration curve is constructed by analyzing a series of standards containing a fixed amount of Xylitol-13C5,d7 and varying concentrations of unlabeled xylitol. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration of the analyte.
In techniques like LC-MS, the "matrix effect" is a significant challenge where co-eluting compounds from the sample matrix (e.g., salts, proteins, other metabolites) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. This can lead to inaccurate quantification.
The primary advantage of using a stable isotope-labeled internal standard like Xylitol-13C5,d7 is its ability to effectively compensate for these matrix effects. Since Xylitol-13C5,d7 is structurally identical to the native analyte, it has the same chromatographic retention time and is affected by matrix interferences in the same way. Any signal suppression or enhancement experienced by the unlabeled xylitol will also be experienced by the labeled standard. By using the ratio of the two signals for quantification, the variability introduced by the matrix effect is normalized, leading to a more accurate and precise measurement.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry, or MS/MS, is a technique where ions are subjected to two or more stages of mass analysis. In the first stage (MS1), a precursor ion of a specific m/z is selected. This ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. In the second stage (MS2), the resulting fragment ions (product ions) are mass-analyzed. This process provides structural information and enhances the selectivity of the analysis.
For Xylitol-13C5,d7, the precursor ion will have a higher m/z value than unlabeled xylitol. For example, in negative ion mode ESI, xylitol can form an acetate adduct [M+CH₃COO]⁻. For unlabeled xylitol (C₅H₁₂O₅, molecular weight ~152.15 g/mol ), this adduct would have an m/z of approximately 211.1. For Xylitol-13C5,d7, with a mass increase of 12 amu, the corresponding adduct would be at m/z 223.1.
Fragmentation of these precursor ions yields product ions that are characteristic of the molecule's structure. The mass shift observed in the precursor ion of Xylitol-13C5,d7 will also be present in the fragment ions that retain the ¹³C and deuterium labels. This predictable mass shift confirms the identity of the compound and its fragments.
| Compound | Precursor Ion | Precursor m/z (approx.) | Product Ion m/z (approx.) | Fragment Description |
|---|---|---|---|---|
| Xylitol | [M+CH₃COO]⁻ | 211.1 | 59.0 | Acetate ion [CH₃COO]⁻ |
| Xylitol-13C5,d7 | [M+CH₃COO]⁻ | 223.1 | 59.0 | Acetate ion [CH₃COO]⁻ (unlabeled) |
| Xylitol | [M-H]⁻ | 151.1 | 89.0 | Loss of C₂H₄O₂ |
| Xylitol-13C5,d7 | [M-H]⁻ | 163.1 | 99.0 | Loss of ¹³C₂H₂D₂O₂ (retains labeled core) |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization and Analysis
Gas chromatography is a powerful separation technique, but it is suitable only for volatile and thermally stable compounds. Sugar alcohols like xylitol are non-volatile due to their multiple polar hydroxyl (-OH) groups. Therefore, a chemical derivatization step is necessary prior to GC-MS analysis to convert them into volatile derivatives.
Common derivatization methods for sugar alcohols include:
Acetylation: The hydroxyl groups are converted to acetate esters using reagents like acetic anhydride in the presence of pyridine. This results in the formation of xylitol pentaacetate.
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
When Xylitol-13C5,d7 undergoes derivatization, the core isotopic labels are retained. The resulting derivatized molecule will have a mass that is increased by the mass of the derivatizing groups plus the mass of the isotopic labels. In GC-MS, the separation is based on the volatility and interaction of the derivatives with the GC column stationary phase. The derivatized Xylitol-13C5,d7 will have nearly identical retention time to its unlabeled counterpart, but its mass spectrum will show a clear mass shift in the molecular ion and in any fragments containing the labeled carbon backbone.
| Compound | Derivative | Molecular Weight of Derivative (approx. g/mol) | Expected Mass Shift (amu) |
|---|---|---|---|
| Xylitol | Xylitol Pentaacetate | 362.3 | - |
| Xylitol-13C5,d7 | Xylitol-13C5,d7 Pentaacetate | 374.3 | +12 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of non-volatile compounds like xylitol, often without the need for derivatization. researchgate.net The separation of xylitol from other components in a sample is achieved by the liquid chromatograph, followed by detection with the mass spectrometer.
Several LC modes can be employed for the analysis of sugar alcohols:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for retaining and separating highly polar compounds like xylitol. Mobile phases typically consist of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer.
Reversed-Phase Chromatography (RPC): While less common for underivatized sugar alcohols due to their high polarity, RPC can be used, sometimes with specific column chemistries like C18, especially when coupled with MS detection. nih.gov
Amine-based Columns: Columns with aminopropyl functional groups are frequently used for carbohydrate and sugar alcohol analysis, providing good separation with mobile phases of acetonitrile and water.
In an LC-MS method, Xylitol-13C5,d7 serves as an excellent internal standard. Due to its identical chemical structure, it exhibits virtually the same chromatographic behavior as unlabeled xylitol, meaning they will elute from the LC column at the same time. The mass spectrometer then differentiates between the two based on their different m/z values, allowing for accurate quantification via the isotope dilution method. chromatographyonline.com
| Parameter | Typical Condition |
|---|---|
| LC Column | HILIC, Amide, Amino (NH₂), or C18 |
| Mobile Phase | Acetonitrile/Water gradient with additives like ammonium acetate or formate |
| Ionization Mode | Negative Electrospray Ionization (ESI) is common |
| MS Detection | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Isotopic Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. researchgate.net In the context of isotopically labeled compounds such as Xylitol-13C5,d7, NMR is indispensable for mapping the specific positions of isotopes and tracking their metabolic fate. creative-proteomics.com By exploiting the magnetic properties of atomic nuclei like Carbon-13 (¹³C) and Deuterium (²H), researchers can gain insights into metabolic pathways and fluxes with high precision. creative-proteomics.comsemanticscholar.org
Carbon-13 NMR Spectroscopy for Metabolic Tracking
Carbon-13 NMR (¹³C NMR) spectroscopy is a primary tool for tracing the metabolic journey of carbon backbones in biological systems. nih.gov The use of substrates uniformly enriched with ¹³C, such as Xylitol-¹³C₅,d7, significantly enhances the sensitivity of detection, as the natural abundance of ¹³C is only about 1.1%. udel.edu This enrichment allows for clear differentiation of the labeled compound and its metabolic products from the natural abundance background.
When Xylitol-¹³C₅,d7 is introduced into a biological system, every carbon atom in the xylitol molecule is a ¹³C isotope. As this molecule is metabolized, the ¹³C-labeled carbon skeleton is incorporated into various downstream metabolites. By acquiring ¹³C NMR spectra over time, researchers can monitor the appearance of ¹³C labels in other compounds, effectively tracking the metabolic pathways through which xylitol is processed. nih.gov The chemical shift of each carbon provides information about its chemical environment, enabling the identification of the metabolites formed. youtube.com
For instance, the conversion of xylitol through the pentose (B10789219) phosphate (B84403) pathway would lead to the appearance of ¹³C labels in intermediates like xylulose-5-phosphate, and subsequently in fructose-6-phosphate and glyceraldehyde-3-phosphate. The specific pattern of ¹³C enrichment in these products reveals the activity of the engaged metabolic routes. nih.gov The high enrichment level in Xylitol-¹³C₅,d7 also allows for the observation of ¹³C-¹³C scalar couplings (J-couplings), which provide direct evidence of the connectivity between carbon atoms and can be used to elucidate the structures of novel metabolites without the need for isolation. nist.gov
Table 1: Illustrative ¹³C NMR Chemical Shifts for Xylitol
| Carbon Position | Typical Chemical Shift (ppm) | Information Provided |
| C1, C5 | ~64 ppm | Primary alcohol carbons, typically equivalent due to symmetry. |
| C2, C4 | ~73 ppm | Secondary alcohol carbons, also often equivalent. |
| C3 | ~72 ppm | Central secondary alcohol carbon. |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. In Xylitol-¹³C₅,d7, all signals would arise from the ¹³C isotope.
Deuterium NMR Spectroscopy for Pathway Flux Assessment
Deuterium (²H) NMR spectroscopy is a valuable technique for quantifying the rates, or fluxes, of metabolic pathways. escholarship.org The use of deuterium-labeled substrates like Xylitol-13C5,d7 allows for the tracing of hydrogen atoms through metabolic reactions. nih.gov Deuterium is an NMR-active nucleus with a low natural abundance (about 0.015%), which means that the signal from the introduced ²H label is highly specific with minimal background interference. escholarship.org
The seven deuterium atoms in Xylitol-13C5,d7 serve as tracers. As the molecule is metabolized, these deuterium labels can be transferred to other molecules, such as water, cofactors like NADH and NADPH, and various metabolic intermediates. nih.gov Monitoring the incorporation and distribution of deuterium in these compounds via ²H NMR provides quantitative data on the fluxes through specific enzymatic reactions and entire pathways. nih.gov For example, the rate of deuterium incorporation from labeled xylitol into lactate can provide a measure of glycolytic flux.
A key consideration in deuterium labeling studies is the kinetic isotope effect (KIE), where the heavier mass of deuterium compared to hydrogen can cause reactions involving the cleavage of a carbon-deuterium bond to proceed more slowly. semanticscholar.org While this effect can be a complicating factor, it can also be exploited to investigate rate-limiting steps in metabolic pathways. escholarship.org Furthermore, the potential for label loss through exchange reactions with protons from water must be carefully evaluated to ensure accurate flux measurements. nih.gov
Table 2: Key Aspects of Deuterium NMR for Metabolic Flux Analysis
| Feature | Description | Relevance to Xylitol-13C5,d7 |
| Tracer Specificity | Low natural abundance of ²H ensures signals are almost exclusively from the labeled substrate and its products. escholarship.org | The d7 label provides a strong, specific signal for tracking. |
| Quantitative Analysis | Signal intensity is directly proportional to the concentration of the labeled species, enabling flux quantification. | Allows for the measurement of the rate of xylitol metabolism and product formation. |
| Kinetic Isotope Effect (KIE) | C-²H bonds are stronger than C-¹H bonds, potentially slowing reaction rates. semanticscholar.org | Can provide insights into the mechanisms and rate-limiting steps of xylitol-metabolizing enzymes. |
| Label Exchange | Deuterium atoms can exchange with protons, particularly those attached to heteroatoms (O, N). | Careful experimental design is needed to account for potential loss of the d7 label to the solvent. nih.gov |
Advanced NMR Techniques for Complex Mixture Analysis
Biological samples, such as cell extracts or biofluids, are inherently complex mixtures. nih.gov Analyzing these samples to track the metabolism of Xylitol-13C5,d7 requires advanced NMR techniques that can overcome challenges like severe signal overlap. nih.gov Two-dimensional (2D) NMR experiments are particularly powerful for this purpose, as they spread the NMR signals across two frequency dimensions, significantly improving resolution. nih.gov
Commonly used 2D NMR techniques include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. researchgate.net For a sample containing metabolites from Xylitol-¹³C₅,d7, an HSQC spectrum would show a cross-peak for each ¹³C-¹H pair, providing an unambiguous fingerprint of the labeled compounds and simplifying their identification in a complex matrix. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects correlations between nuclei that are separated by two or three bonds (e.g., ¹H and ¹³C). researchgate.netresearchgate.net This is extremely useful for establishing the complete carbon framework of a metabolite, helping to piece together how the ¹³C₅ skeleton of xylitol has been rearranged or incorporated into larger molecules.
Total Correlation Spectroscopy (TOCSY): This homonuclear experiment reveals correlations between all protons within a coupled spin system. nih.gov It is valuable for identifying all the proton signals belonging to a specific metabolite, even if some are obscured in the 1D spectrum.
These advanced methods, often used in combination, enable the detailed structural elucidation of metabolites and provide a comprehensive picture of metabolic networks without the need for prior purification of each component. nih.gov
Table 3: Comparison of Advanced NMR Techniques for Metabolite Analysis
| Technique | Information Provided | Application for Xylitol-13C5,d7 Analysis |
| 1D ¹³C NMR | Identifies all ¹³C-containing molecules and their chemical environments. udel.edu | Tracks the appearance of ¹³C-labeled metabolites from the initial substrate. |
| 2D HSQC | Correlates directly bonded ¹H and ¹³C nuclei, resolving signal overlap. researchgate.net | Provides a highly resolved "fingerprint" for each labeled metabolite, aiding in identification. |
| 2D HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. researchgate.net | Helps determine the overall structure of metabolites and how the ¹³C atoms are connected. |
| 2D TOCSY | Identifies all protons belonging to the same molecule (spin system). nih.gov | Assists in assigning all proton signals for a given metabolite derived from xylitol. |
Application of Xylitol 13c5,d7 in Metabolic Pathway Elucidation
Tracing Xylitol (B92547) Metabolism in Model Biological Systems
The metabolism of xylitol primarily proceeds through its oxidation to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). Xylitol-13C5,d7 would enable researchers to follow the fate of the carbon and hydrogen atoms from xylitol as they are incorporated into various downstream metabolites.
In Vitro Cellular Metabolism Studies
In studies utilizing cultured cells, Xylitol-13C5,d7 would be introduced into the culture medium. By harvesting the cells at various time points and analyzing the isotopic enrichment in intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers could map the metabolic fate of xylitol. The presence of ¹³C and deuterium (B1214612) in metabolites of the PPP, glycolysis, and the tricarboxylic acid (TCA) cycle would provide qualitative and quantitative insights into the pathways utilized. For instance, the pattern of ¹³C labeling in sedoheptulose-7-phosphate and erythrose-4-phosphate would confirm the entry of xylitol-derived carbons into the non-oxidative branch of the PPP.
Ex Vivo Tissue Perfusion Models
Ex vivo tissue perfusion systems, where an organ is maintained in a viable state outside the body, would allow for the investigation of xylitol metabolism in a specific tissue context, such as the liver. By introducing Xylitol-13C5,d7 into the perfusate, scientists could monitor the uptake of xylitol and the release of labeled metabolites from the tissue. This would help in understanding the organ-specific metabolism of xylitol and its contribution to systemic glucose homeostasis or lactate production. The dual labeling would be particularly useful in studying redox reactions, as the retention or loss of deuterium can indicate the activity of specific dehydrogenases.
In Vivo Animal Model Investigations (Non-Clinical)
In non-clinical animal models, Xylitol-13C5,d7 could be administered, and the isotopic enrichment in various tissues and biofluids (blood, urine) would be monitored over time. This would provide a whole-body perspective on xylitol absorption, distribution, metabolism, and excretion. For example, analyzing the labeling patterns in plasma glucose and lactate would reveal the extent to which xylitol contributes to gluconeogenesis and glycolysis in the liver. The analysis of labeled urinary metabolites could identify novel breakdown products of xylitol.
Quantitative Metabolic Flux Analysis (MFA) utilizing Xylitol-13C5,d7
Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions. The use of isotopically labeled substrates like Xylitol-13C5,d7 is central to MFA as the labeling patterns in metabolites provide the necessary constraints to solve for the unknown fluxes in a metabolic network model.
Experimental Design for Isotopic Steady-State Achievement
A key requirement for many MFA studies is that the cells or tissue reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant over time. The experimental design to achieve this involves continuous feeding of the labeled substrate at a constant concentration. The time required to reach isotopic steady state depends on the turnover rates of the metabolite pools. For in vitro studies, this is typically achieved in a chemostat or through carefully controlled fed-batch cultures. In animal studies, continuous infusion of the labeled tracer is the preferred method. The experimental design would need to consider the concentration of Xylitol-13C5,d7 to be used and the duration of the labeling experiment to ensure that a steady-state is reached for the key metabolites of interest.
Flux Calculation Algorithms and Software Applications
Once the isotopic labeling data from metabolites are obtained, they are used as input for computational models. These models consist of a stoichiometric network of biochemical reactions and atom transition maps that describe how the atoms of a substrate are rearranged in each reaction. Flux calculation algorithms, typically based on least-squares regression, are then used to find the set of fluxes that best explain the experimentally measured labeling patterns.
Several software applications are available for performing MFA, including:
| Software | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for isotopically non-stationary and stationary MFA. |
| 13CFLUX2 | A high-performance software suite for stationary MFA, suitable for large-scale metabolic networks. |
| OpenFLUX | An open-source software for stationary MFA based on the Elementary Metabolite Unit (EMU) framework. |
| FiatFlux | A user-friendly tool for calculating metabolic flux ratios and net fluxes from MS data. |
These software packages would take the mass isotopomer distributions of metabolites measured from a Xylitol-13C5,d7 tracing experiment and, given a metabolic network model, would calculate the fluxes through the pentose phosphate pathway, glycolysis, and other connected pathways.
Elucidation of Enzyme Kinetics and Isotope Effects
The use of isotopically labeled molecules such as Xylitol-13C5,d7 is a cornerstone in the detailed investigation of enzyme kinetics and the measurement of kinetic isotope effects (KIEs). chemrxiv.orgnih.gov By replacing specific atoms with their heavier stable isotopes, in this case, carbon-12 with carbon-13 and hydrogen with deuterium, scientists can probe the intricate mechanisms of enzymatic reactions. researchgate.net When an enzyme metabolizes Xylitol-13C5,d7, the increased mass of the labeled atoms can alter the reaction rate compared to the natural, unlabeled xylitol. This phenomenon, the kinetic isotope effect, offers profound insights into the rate-limiting steps of a reaction and the structure of the transition state in the enzyme-substrate complex. nih.gov
The magnitude of the KIE is determined by comparing the reaction velocities of the labeled versus the unlabeled substrate. A KIE value significantly different from unity suggests that the bond to the isotopically substituted atom is undergoing cleavage or formation in the slowest step of the catalytic cycle. For instance, a notable deuterium KIE would imply that a carbon-hydrogen bond is broken in the rate-determining step of an enzyme like xylitol dehydrogenase. This information is pivotal for constructing a detailed model of the enzyme's catalytic mechanism. The precision of KIE measurements is paramount, especially for the small effects observed with heavy atoms, and various techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. nih.gov
Table 1: Illustrative Kinetic Isotope Effect Data
| Substrate | Vmax (relative units) | Km (mM) | Kinetic Isotope Effect (V/K) |
|---|---|---|---|
| Xylitol (unlabeled) | 1.00 | 0.5 | 1.00 |
| Xylitol-13C5,d7 | 0.92 | 0.5 | 1.09 |
This table presents hypothetical data to illustrate the concept of a kinetic isotope effect. The V/K KIE is calculated from the ratio of Vmax/Km for the unlabeled substrate to that of the labeled substrate.
Integration of Xylitol-13C5,d7 Data into Systems Biology Models
Data derived from metabolic studies using stable isotope tracers like Xylitol-13C5,d7 are fundamental to the development and validation of systems biology models. nih.govnih.gov These computational models seek to simulate the complex web of metabolic reactions within a biological system. By tracing the path of the labeled carbon and deuterium atoms from Xylitol-13C5,d7 through various metabolic pathways, researchers can quantify metabolic fluxes—the rates of turnover of molecules through a specific reaction or series of reactions. nih.govcreative-proteomics.com This quantitative flux data is a critical component for building accurate and predictive models of cellular metabolism. nih.govnih.gov
The detailed information on pathway activity and connectivity gained from Xylitol-13C5,d7 tracing experiments provides essential constraints for refining these models. nih.govspringernature.com For example, the distribution pattern of the 13C and deuterium labels in downstream metabolites can elucidate the relative contributions of different pathways to their production. This empirical data helps to validate the structure of the metabolic network model and to calibrate its parameters, thereby enhancing its predictive capabilities. nih.govnih.gov
Furthermore, the integration of kinetic parameters, including isotope effects measured with Xylitol-13C5,d7, can imbue these models with a more dynamic and mechanistic understanding of metabolic regulation. This allows for more sophisticated simulations of how metabolic networks adapt to various genetic or environmental changes. The incorporation of data from stable isotope tracing is thus indispensable for advancing from static metabolic maps to dynamic, predictive models of systems-level metabolism. nih.govimmune-system-research.com
Role of Xylitol 13c5,d7 in Metabolomics and Isotopic Profiling
Differentiation of Endogenous Metabolites from Exogenous Sources
Metabolomics aims to comprehensively study the small molecules (metabolites) within a biological system, which includes both endogenous compounds produced by the body and exogenous substances introduced from external sources like diet and environmental exposure. nih.gov Xylitol (B92547) is a sugar alcohol found naturally in some fruits and vegetables and is also widely used as a food additive, making it a common exogenous metabolite in humans. hmdb.ca
Characterization of Metabolic Perturbations through Isotopic Signatures
Isotopically labeled compounds are powerful tools for "fluxomics," a branch of metabolomics that investigates the rate of metabolic reactions within a biological system. eurisotop.com By using a tracer like Xylitol-13C5,d7, scientists can follow the "flux" of carbon atoms through specific metabolic pathways. When Xylitol-13C5,d7 is metabolized, the labeled ¹³C atoms are incorporated into subsequent products.
Detecting these isotopic signatures in downstream metabolites provides a dynamic map of pathway activity. For instance, if a disease state or a drug treatment perturbs a particular metabolic pathway involving xylitol, the pattern and quantity of the labeled metabolites will change. This method offers a more insightful view than simply measuring metabolite concentrations, as it reveals the functional state of the pathways. eurisotop.commdpi.com For example, researchers can investigate how conditions like oxidative stress might alter the pentose (B10789219) phosphate (B84403) pathway, where xylitol is an intermediate, by observing changes in the distribution of the isotopic label. mdpi.com
Xylitol-13C5,d7 as a Reference Standard in Quantitative Metabolomics
One of the most critical applications of Xylitol-13C5,d7 is its use as an internal standard for the accurate quantification of unlabeled xylitol in complex biological samples. chemie-brunschwig.chotsuka.co.jpfujifilm.com Quantitative metabolomics relies on determining the precise concentration of metabolites, but the analytical process, from sample extraction to mass spectrometry analysis, can introduce variability. nih.gov
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification because it has nearly identical chemical and physical properties to its unlabeled counterpart (the analyte). sigmaaldrich.com It is added in a known amount to the sample at the beginning of the workflow. Because Xylitol-13C5,d7 behaves just like natural xylitol during sample preparation and analysis, any loss or variation that affects the analyte will also affect the standard in the same proportion. By measuring the ratio of the analyte's signal to the standard's signal in the mass spectrometer, the initial concentration of the analyte can be calculated with high precision and accuracy, correcting for experimental inconsistencies. nih.gov
Several leading suppliers of chemical standards for research provide Xylitol-13C5,d7 and related labeled compounds for this purpose, highlighting its importance in the field. chemie-brunschwig.chsigmaaldrich.comsigmaaldrich.com
Advanced Research Perspectives and Future Directions
Development of Novel Isotopic Labeling Strategies for Xylitol (B92547) Derivatives
The synthesis of complex, heavily labeled molecules like Xylitol-13C5,d7 is a significant chemical undertaking. Future research will likely focus on developing more efficient and versatile isotopic labeling strategies for xylitol and other polyols. Current methods often involve multi-step enzymatic or chemical synthesis pathways starting from labeled precursors like d-glucose. For instance, the synthesis of specifically deuterated nucleoside triphosphates (NTPs) has been achieved by converting labeled glucose to ribose-5-phosphate, which is then attached to a base in a coupled enzymatic reaction. nih.gov Similar principles can be applied and refined for producing various isotopically labeled xylitol derivatives.
A key area of development is late-stage deuteration, which involves introducing deuterium (B1214612) into a molecule in the final steps of synthesis. escholarship.orgnih.gov This approach is advantageous as it can be more cost-effective than starting with expensive, fully labeled building blocks. escholarship.org For example, methods for regioselective deuteration of alcohols and sugars using catalysts like ruthenium on carbon (Ru/C) in heavy water (D₂O) are being explored. nih.gov Such techniques could be adapted to introduce deuterium at specific, non-exchangeable positions on a ¹³C-labeled xylitol backbone, allowing for the creation of a diverse panel of xylitol isotopologues. These tailored tracers would enable researchers to probe specific enzymatic reactions and metabolic pathways with greater precision.
Furthermore, advancements in catalytic hydrogen-deuterium exchange reactions will be crucial. google.com While some methods exist, the development of catalysts that offer high selectivity and efficiency under mild reaction conditions remains a challenge. escholarship.orgx-chemrx.com Overcoming these hurdles will facilitate the synthesis of a wider array of deuterated and ¹³C-enriched xylitol derivatives, expanding the toolkit for metabolic researchers.
Integration of Xylitol-13C5,d7 Studies with Multi-Omics Data
The true power of a tracer like Xylitol-13C5,d7 is realized when its metabolic tracking data is integrated with other "omics" datasets, such as proteomics and transcriptomics. This multi-omics approach provides a more holistic view of cellular regulation and response to metabolic perturbations.
Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. nih.govwikipedia.orgcreative-proteomics.com By analogy, introducing Xylitol-13C5,d7 as a carbon source in organisms capable of its metabolism allows for the tracing of its carbon backbone into the synthesis of amino acids and, subsequently, into proteins. By analyzing the proteome using mass spectrometry, researchers can quantify how much of the carbon in the entire protein repertoire is derived from xylitol under specific conditions. Dynamic SILAC, a variation of this method, can be used to measure protein turnover rates. thermofisher.com Combining Xylitol-13C5,d7 tracing with SILAC could reveal how xylitol metabolism influences the expression and turnover of specific proteins and metabolic enzymes.
Transcriptomics: The integration of metabolomics with transcriptomics can help to differentiate the metabolic contributions of different organisms in a symbiotic or pathogenic relationship. portlandpress.com For example, by using an isotopically labeled substrate, it is possible to trace which metabolites are produced by which organism. portlandpress.com In a similar vein, feeding Xylitol-13C5,d7 to a biological system and analyzing the resulting labeled metabolites alongside gene expression data (transcriptomics) can link metabolic pathway activity with the transcription of specific genes. For instance, an increase in the flux of xylitol through a particular pathway, as measured by the distribution of ¹³C and deuterium, could be correlated with the upregulation of genes encoding the enzymes in that pathway. This approach helps to build comprehensive models of metabolic regulation. nih.gov
The combination of stable isotope tracing with these high-throughput technologies enables a systems-level understanding of metabolism, revealing how metabolic fluxes are coordinated with gene expression and protein synthesis. nih.gov
Computational Modeling and Simulation of Xylitol-13C5,d7 Isotope Distribution and Flux
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. cortecnet.com The use of stable isotope tracers like Xylitol-13C5,d7 is central to MFA. rsc.orgmpg.decreative-proteomics.com When cells are cultured with this labeled substrate, the ¹³C and deuterium atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways. rsc.orgnih.gov
Computational modeling is essential for interpreting the complex labeling data generated in these experiments. rsc.org Frameworks such as the Elementary Metabolite Units (EMU) have been developed to simplify the complex system of isotopomer balance equations, making the analysis of large-scale metabolic networks more tractable. nih.govmit.edu These models take into account the known biochemical reactions and atomic transitions within the metabolic network to simulate the expected isotope labeling patterns for a given set of fluxes. nih.govbiorxiv.org By comparing the simulated patterns to the experimentally measured data, the most likely intracellular fluxes can be estimated.
Future research will likely see the development of more sophisticated computational tools, including machine learning and deep learning algorithms, to streamline and improve the accuracy of flux quantitation from isotope tracing data. nih.govbiorxiv.orgbiorxiv.org These approaches can "learn" the complex relationship between metabolic fluxes and isotope labeling patterns from vast amounts of simulation data, enabling faster and more robust flux analysis. nih.govbiorxiv.org The application of such models to data from Xylitol-13C5,d7 experiments will allow for a highly detailed and quantitative understanding of xylitol metabolism, including its interactions with central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway, and other interconnected pathways. nih.govmdpi.com
Expansion of Xylitol-13C5,d7 Applications in Emerging Research Fields
The unique properties of heavily labeled compounds like Xylitol-13C5,d7 position them for application in a variety of emerging research areas.
Microbiome and Interspecies Metabolism: Understanding the metabolic interactions within complex microbial communities is a rapidly growing field. Isotope tracing provides a powerful method to track the flow of nutrients between different species. plos.org By introducing Xylitol-13C5,d7 into a co-culture or a gut microbiome model, researchers can determine which organisms consume xylitol and what metabolic products they secrete, which can then be utilized by other members of the community. This can help to elucidate the metabolic cross-feeding networks that structure these complex ecosystems. portlandpress.com
Drug Discovery and Development: Stable isotope labeling is increasingly used in drug discovery to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. researchgate.net While not a drug itself, Xylitol-13C5,d7 can be used as a metabolic probe to understand how a drug perturbs cellular metabolism. For example, researchers could investigate how a particular drug alters the flux of xylitol through various pathways, providing insights into the drug's mechanism of action or off-target effects.
Cancer Metabolism: Cancer cells exhibit altered metabolism to support their rapid proliferation. nih.gov Stable isotope tracing is a key tool for studying these metabolic shifts. nih.gov In cancer cell lines or animal models that can metabolize xylitol, Xylitol-13C5,d7 could be used to trace the contribution of this five-carbon sugar alcohol to biomass precursors, such as nucleotides and lipids, providing insights into the metabolic flexibility of cancer cells.
Hyperpolarized ¹³C MRI: In the field of medical imaging, hyperpolarized ¹³C-labeled molecules are being developed as novel contrast agents for Magnetic Resonance Imaging (MRI) to monitor metabolic processes in real-time. escholarship.orgnih.gov The inclusion of deuterium in these molecules has been shown to prolong the spin-lattice relaxation time (T₁), which enhances the signal of the hyperpolarized ¹³C nucleus. escholarship.orgnih.gov While xylitol itself is not a primary candidate for this application, the synthetic strategies developed for Xylitol-13C5,d7 and the understanding of the effects of dual labeling are transferable to the development of other deuterated and ¹³C-enriched metabolic probes for hyperpolarized MRI.
The continued development and application of heavily labeled substrates like Xylitol-13C5,d7, coupled with advancements in analytical and computational methods, will undoubtedly provide deeper insights into the complexities of metabolic networks in health and disease.
Q & A
Q. What is the significance of using Xylitol-13C5,d7 as an internal standard in metabolic flux analysis?
Xylitol-13C5,d7, a stable isotope-labeled compound, is critical for tracing metabolic pathways and quantifying metabolite fluxes. Its isotopic labeling (13C and deuterium) enables precise detection via mass spectrometry, minimizing interference from endogenous metabolites. Methodologically, researchers should validate its incorporation efficiency using isotopic ratio mass spectrometry (IRMS) and ensure calibration curves account for matrix effects in biological samples .
Q. Which analytical techniques are most effective for quantifying Xylitol-13C5,d7 in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) can resolve isotopic labeling patterns. Key steps include:
- Optimizing ionization parameters (e.g., ESI vs. APCI) to enhance signal-to-noise ratios.
- Using deuterated solvents in NMR to avoid signal overlap .
Q. What are the key considerations when designing a stable isotope-resolved metabolomics study using Xylitol-13C5,d7?
- Experimental Design : Include time-course sampling to capture dynamic flux changes.
- Controls : Use unlabeled xylitol to assess background interference.
- Data Normalization : Apply isotopic natural abundance correction algorithms to raw MS data .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation to minimize interference between Xylitol-13C5,d7 and endogenous metabolites?
Advanced optimization involves:
- Column Selection : Hydrophilic interaction liquid chromatography (HILIC) columns improve retention of polar compounds like xylitol.
- Mobile Phase Adjustment : Add 0.1% formic acid to enhance peak symmetry.
- Matrix Effects Mitigation : Use post-column infusion studies to identify and compensate for ion suppression .
Q. What strategies are recommended for validating the purity of Xylitol-13C5,d7 in experimental setups involving isotopic dilution?
- Spectral Validation : Confirm isotopic enrichment via high-resolution MS (HRMS) to detect impurities (e.g., unlabeled xylitol).
- Batch Testing : Analyze multiple synthesis batches using gas chromatography (GC) with flame ionization detection (FID) to ensure consistency.
- Stability Studies : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) .
Q. How should researchers address discrepancies in tracer recovery rates when using Xylitol-13C5,d7 in longitudinal studies?
Discrepancies often arise from isotopic exchange or metabolic dilution. Solutions include:
- Recovery Correction Models : Apply linear regression to adjust for time-dependent tracer loss.
- Parallel Experiments : Use dual-isotope labeling (e.g., 13C and 2H) to cross-validate recovery rates .
Q. What experimental controls are critical when assessing Xylitol-13C5,d7's role in microbial fermentation pathways?
- Negative Controls : Use isotopically inert substrates to distinguish microbial uptake from abiotic interactions.
- Isotopic Controls : Include 13C-glucose to confirm pathway specificity.
- Replicate Sampling : Collect triplicate samples to account for biological variability .
Methodological Guidance for Data Analysis
Q. What isotopic enrichment calculation methods are applicable for Xylitol-13C5,d7 in kinetic studies?
- Mass Isotopomer Distribution Analysis (MIDA) : Quantify 13C incorporation using binomial probability models.
- Deuterium Correction : Adjust for kinetic isotope effects (KIEs) via comparative kinetics with unlabeled analogs .
Q. How can researchers resolve contradictions between observed isotopic labeling patterns and theoretical metabolic models?
- Model Refinement : Incorporate compartmentalized flux analysis (e.g., mitochondrial vs. cytosolic pathways).
- Sensitivity Testing : Use Monte Carlo simulations to identify variables with the highest uncertainty.
- Literature Cross-Validation : Compare results with prior studies on xylitol catabolism in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
